molecular formula C12H16N2O2 B2768852 tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 679392-21-3

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B2768852
CAS No.: 679392-21-3
M. Wt: 220.272
InChI Key: WLOMDLSRFNCYNR-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 857730-07-5) is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo[2,3-b]pyridine core and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . The Boc group enhances stability during synthetic processes, making this compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Properties

IUPAC Name

tert-butyl 2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-5,7H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOMDLSRFNCYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and protection of the resulting compound with a tert-butyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Analogs

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1111637-66-1)
  • Molecular Formula : C₁₃H₁₇BrN₂O₂
  • Molecular Weight : 313.19 g/mol
  • Key Features : Bromine and methyl substituents at positions 5 and 3, respectively.
  • Applications : Used in kinase inhibitor synthesis (e.g., HPK1 inhibitors) .
  • Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 494767-22-5)
  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.71 g/mol
  • Key Features : Chlorine substituent and [3,2-c] ring isomerism.
  • Properties : Predicted boiling point 370.2°C and density 1.261 g/cm³ .
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 942070-47-5)
  • Molecular Formula : C₁₈H₂₅BN₂O₄
  • Molecular Weight : 344.21 g/mol
  • Key Features : Boronate ester for Suzuki-Miyaura cross-coupling .

Positional Isomers and Structural Variants

tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1254360-67-2)
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • Key Differences : Nitrogen positions shifted ([3,2-b] vs. [2,3-b]), altering electronic properties and hydrogen-bonding capacity .
tert-Butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Key Features: Amino group at position 4 for further functionalization .

Spiro and Fused-Ring Derivatives

tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
  • Key Features : Spiro architecture at piperidine-pyrrolopyridine junction, enhancing conformational rigidity .
tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Key Features : 1,8-Naphthyridine core with distinct π-electron distribution .

Comparative Analysis Table

Compound Name CAS Molecular Formula MW (g/mol) Key Features Applications Safety Info
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 857730-07-5 C₁₂H₁₆N₂O₂ 220.27 Boc-protected, dihydro core Kinase inhibitors -
tert-Butyl 5-bromo-3-methyl-... 1111637-66-1 C₁₃H₁₇BrN₂O₂ 313.19 Bromo, methyl substituents HPK1 inhibitors H302, H315, H319, H335
tert-Butyl 3-(dioxaborolan-2-yl)-... 942070-47-5 C₁₈H₂₅BN₂O₄ 344.21 Boronate ester Cross-coupling reactions -
tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 1254360-67-2 C₁₂H₁₆N₂O₂ 220.27 [3,2-b] positional isomer Synthetic intermediate -
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 494767-22-5 C₁₂H₁₅ClN₂O₂ 254.71 Chloro substituent, [3,2-c] isomer Medicinal chemistry -

Key Research Findings

  • Synthetic Utility: The Boc group in these compounds facilitates protection during multi-step syntheses. For example, ozonolysis and sodium borohydride reduction achieved 84% yield in HPK1 inhibitor synthesis .
  • Reactivity Trends: Bromo and iodo derivatives (e.g., CAS 1111637-66-1) are pivotal in Sonogashira and Suzuki couplings .
  • Safety Considerations: Brominated analogs exhibit higher toxicity profiles compared to non-halogenated variants .

Biological Activity

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by case studies and research findings.

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 219834-81-8

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrrole derivative AStaphylococcus aureus3.12 µg/mL
Pyrrole derivative BEscherichia coli12.5 µg/mL
tert-Butyl derivativeStreptococcus agalactiae75 µM

The effectiveness of these compounds suggests that the tert-butyl pyrrole derivatives may also possess similar antibacterial properties, although specific data on this particular compound is limited .

Antitumor Activity

The antitumor potential of pyrrolidine derivatives has been explored in various studies. For example, a systematic study on pyrrole-based compounds indicated significant cytotoxic effects against cancer cell lines:

  • Cell Line : MDA-MB-231 (triple-negative breast cancer)
  • Effect : Decreased cell viability by 55% at a concentration of 10 µM.

This suggests that this compound could be a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural features. The presence of the tert-butyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability. The nitrogen atoms in the pyrrole ring are crucial for interaction with biological targets, such as enzymes or receptors involved in disease processes.

Case Studies

  • Antibacterial Evaluation :
    A study evaluated a series of pyrrole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the pyrrole ring significantly influenced their MIC values, with some compounds showing potent activity comparable to established antibiotics .
  • Antitumor Effects :
    In another investigation, several pyrrole derivatives were tested for their ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated that certain modifications led to enhanced antitumor efficacy, suggesting a promising avenue for developing new anticancer agents based on the pyrrole scaffold .

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